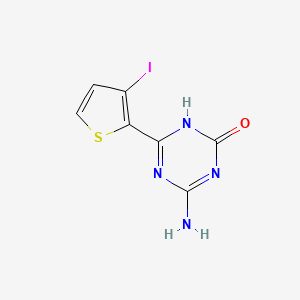
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The next step involves the cyclization of this intermediate with thiosemicarbazide in the presence of a suitable catalyst to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 4-[(3-Bromo-2,2-dimethylpropyl)sulfonyl]-1,2-dimethylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromo-substituted dimethylpropyl group with the thiadiazole ring makes it a versatile compound for various applications in scientific research.
Eigenschaften
Molekularformel |
C7H11BrN2S |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
4-(3-bromo-2,2-dimethylpropyl)thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
UJFBORHLVFKZFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CSN=N1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B13200001.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
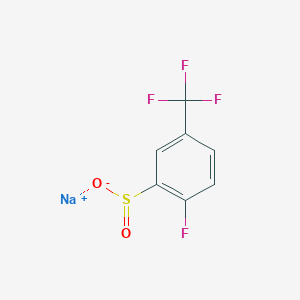
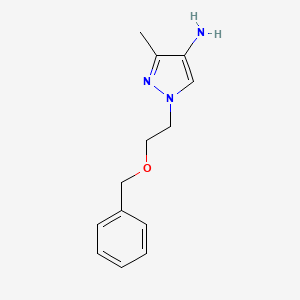
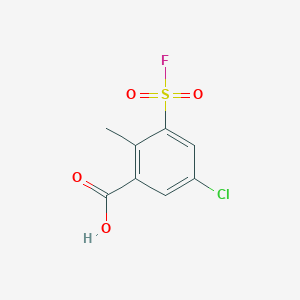

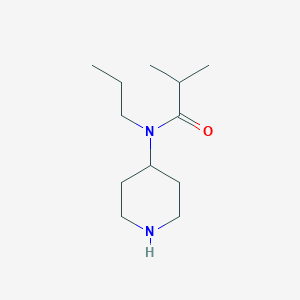

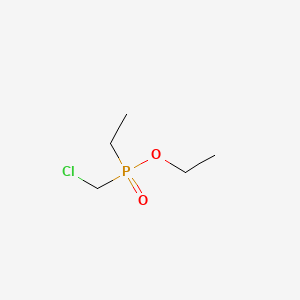
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)

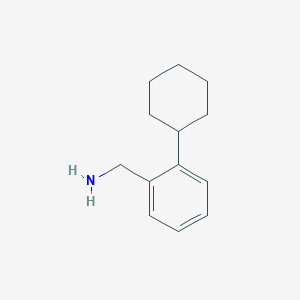
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
